

N-(2-methoxyacetyl)tryptamine: Technical Guide & Pharmacological Profile

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Compound of Interest

Compound Name: N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide

CAS No.: 170930-46-8

Cat. No.: B2549334

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Executive Summary

N-(2-methoxyacetyl)tryptamine is an indole-based small molecule belonging to the N-acyltryptamine class.^{[1][2]} It is characterized by a tryptamine core acylated with a 2-methoxyacetyl group.^{[1][2]} This specific substitution pattern makes it a structural isomer of Melatonin, where the methoxy group is located on the acyl side chain rather than the 5-position of the indole ring.^{[1][2]}

This guide details its chemical properties, synthesis protocols, and predicted pharmacological behavior at MT1/MT2 melatonin receptors, distinguishing it from both Melatonin and the hallucinogenic N-benzyl (NBOMe) tryptamines.^{[1][2]}

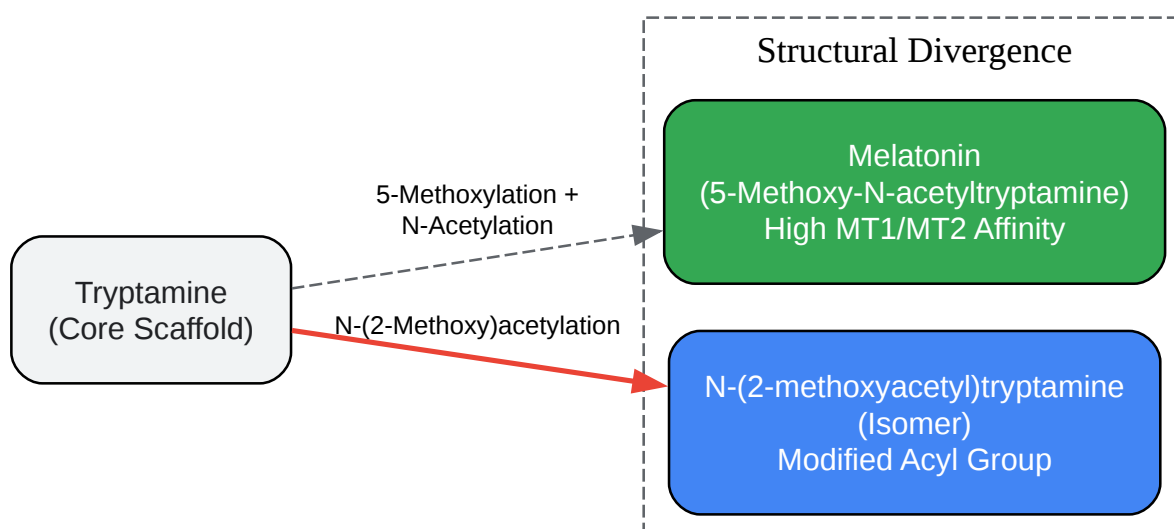
Chemical Identity & Structural Analysis

The molecule consists of an indole ring connected to an ethylamine chain, which is amidated with methoxyacetic acid.^{[1][2]}

Property	Data
IUPAC Name	N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide
Common Synonyms	N-Methoxyacetyltryptamine; 2-Methoxy-N-tryptamine acetamide
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₂
Molecular Weight	232.28 g/mol
Isomerism	Structural isomer of Melatonin (5-methoxy-N-acetyltryptamine)
CAS Number	Not widely listed; specific research chemical
SMILES	COCC(=O)NCCc1c[nH]c2ccccc12
Solubility (Predicted)	Soluble in DMSO, Ethanol, Methanol; sparingly soluble in water

Structural Comparison (DOT Diagram)

The following diagram illustrates the structural relationship between N-(2-methoxyacetyl)tryptamine, Melatonin, and Tryptamine, highlighting the "Methoxy Shift" that defines its unique chemical space.



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Figure 1: Structural divergence of N-(2-methoxyacetyl)tryptamine from the Melatonin scaffold.

[1] Note the methoxy group position shift from the indole ring (Melatonin) to the acyl tail (Target).[1]

Synthesis Protocol

The synthesis of N-(2-methoxyacetyl)tryptamine is achieved through the direct acylation of tryptamine.[1] This protocol prioritizes yield and purity, utilizing a biphasic Schotten-Baumann condition or a standard organic solvent method.[1][2]

Method A: Acyl Chloride Route (Standard)

Objective: High-yield conversion of Tryptamine to N-(2-methoxyacetyl)tryptamine.[1]

Reagents:

- Tryptamine (Free base or HCl salt)
- Methoxyacetyl chloride (Acyating agent)
- Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (Base)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Step-by-Step Protocol:

- Preparation: Dissolve 1.0 eq (1.60 g) of Tryptamine in 20 mL of anhydrous DCM in a round-bottom flask.
 - Note: If using Tryptamine HCl, add 2.2 eq of Et₃N to liberate the free base.[1][2]
- Base Addition: Add 1.2 eq of Triethylamine (Et₃N) to the solution. Cool the mixture to 0°C in an ice bath to control the exotherm.
- Acylation: Dropwise add 1.1 eq of Methoxyacetyl chloride (diluted in 5 mL DCM) over 15 minutes.

- Mechanism: Nucleophilic attack of the tryptamine amine nitrogen on the acyl chloride carbonyl.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM).
- Workup:
 - Quench with saturated NaHCO₃ solution (10 mL).
 - Extract the organic layer and wash with 1M HCl (to remove unreacted tryptamine), then Brine.[2]
 - Dry over anhydrous MgSO₄ and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Ethyl Acetate or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Yield Expectation: 85–95% (White to off-white crystalline solid).[1]

Pharmacological Profile (Mechanistic Analysis)

As a Senior Application Scientist, it is critical to contextualize this molecule's activity not just by what it is, but by how it interacts with the Melatonin Receptor (MT1/MT2) binding pocket.

3.1 Receptor Binding Affinity (SAR Prediction)

Structure-Activity Relationship (SAR) studies of melatonin analogues have established two critical binding domains:

- The 5-Methoxy Group: Critical for high affinity (sub-nanomolar).[3] It engages in hydrogen bonding with specific residues (e.g., His195 in MT1).[2]
- The N-Acyl Group: Essential for receptor activation. The amide carbonyl interacts with Ser110/Ser114.

Predicted Profile for N-(2-methoxyacetyl)tryptamine:

- Affinity: Moderate (Nanomolar range, $K_i \sim 10\text{--}100\text{ nM}$).[1][2]

- Rationale: The loss of the 5-methoxy group (compared to Melatonin) typically reduces affinity by 10–100 fold. However, the N-acetyl group is preserved (modified to methoxyacetyl).[1]
- Role of Methoxyacetyl: The addition of an ether oxygen in the acyl chain increases polarity. While the binding pocket can accommodate larger acyl groups (up to propyl/butyl), the hydrophilic oxygen may introduce secondary interactions or steric clashes depending on the specific receptor subtype (MT1 vs MT2).
- Efficacy: Likely a Full Agonist or Partial Agonist. N-acylated tryptamines generally retain intrinsic activity.[1][2]

3.2 Comparison with Related Compounds

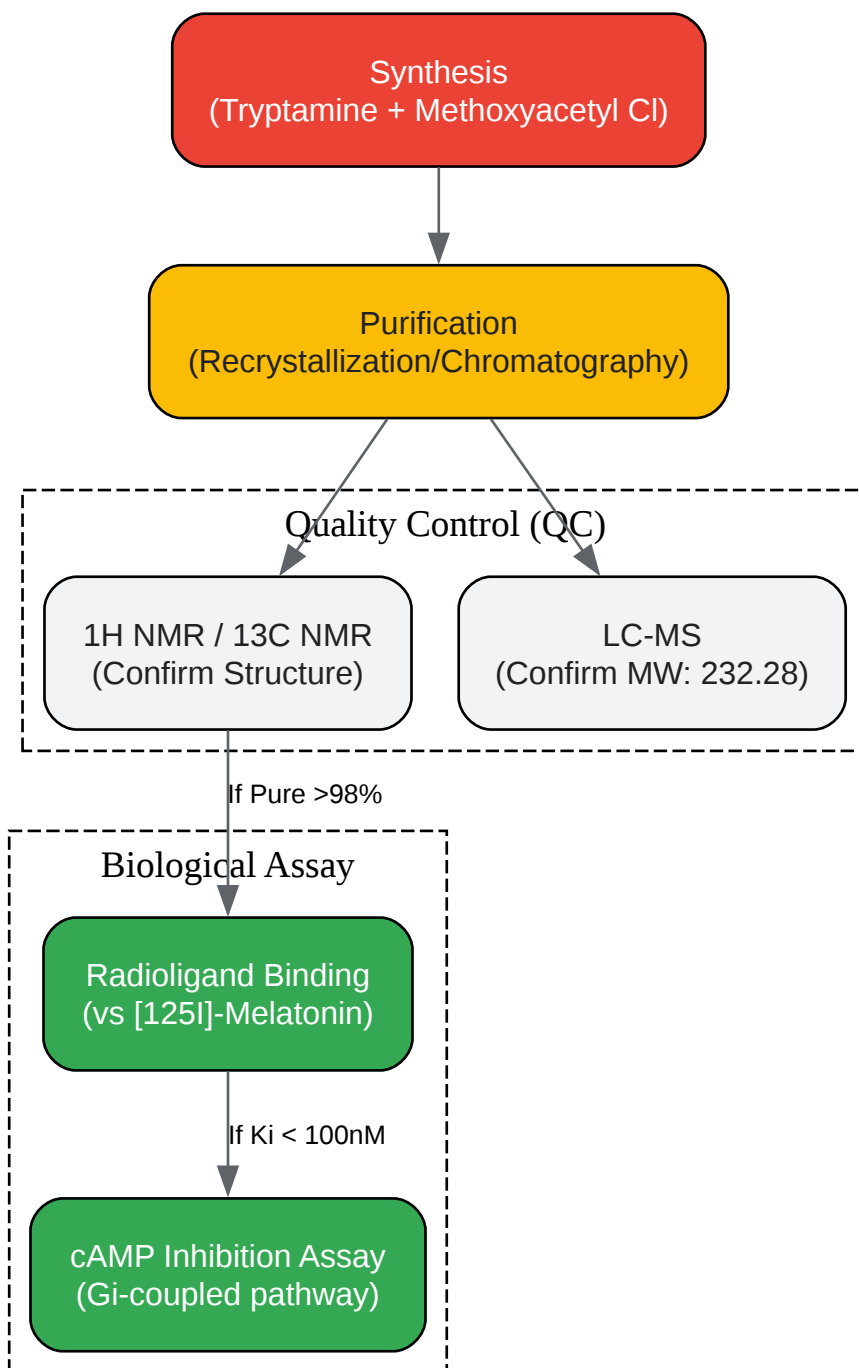
Compound	Structure	MT1/MT2 Affinity (Ki)	Primary Activity
Melatonin	5-OMe, N-Acetyl	0.1 nM	Full Agonist (Sleep/Circadian)
N-Acetyltryptamine	5-H, N-Acetyl	15–30 nM	Agonist (Weaker)
N-(2-methoxyacetyl)tryptamine	5-H, N-Methoxyacetyl	~20–50 nM (Pred.)	Research Ligand (Probe)
NBOMe-Tryptamine	N-(2-methoxybenzyl)	>1000 nM (MT), High 5-HT2A	Hallucinogen (Avoid Confusion)

“

Critical Note: N-(2-methoxyacetyl)tryptamine is NOT a hallucinogen.[1] The N-acyl substitution prevents the basicity required for 5-HT2A receptor binding, which is the hallmark of psychedelic tryptamines (like DMT or NBOMe series).[1]

Experimental Validation Workflow

To validate the identity and activity of synthesized N-(2-methoxyacetyl)tryptamine, the following analytical workflow is recommended.



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Figure 2: Validation workflow from synthesis to functional assay.

References

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Sources

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